

The Metabolic Crossroads of 2E-Hexadecenoyl-CoA: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2E-hexadecenoyl-CoA

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-Hexadecenoyl-CoA is a pivotal intermediate in the intricate network of fatty acid metabolism, primarily situated within the peroxisomal β -oxidation pathway of unsaturated fatty acids. Its metabolic flux is critical for maintaining lipid homeostasis, and dysregulation is implicated in several inherited metabolic disorders. This technical guide provides an in-depth exploration of the **2E-hexadecenoyl-CoA** metabolic pathway, encompassing its core enzymatic reactions, regulatory signaling networks, and its relevance in disease. Detailed experimental protocols for the quantification of acyl-CoAs and the assessment of fatty acid oxidation are provided, alongside quantitative data and visual representations of the key pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to 2E-Hexadecenoyl-CoA Metabolism

(2E)-Hexadecenoyl-CoA, a C16:1 acyl-CoA thioester, is an essential intermediate in the catabolism of unsaturated fatty acids.^[1] Unlike saturated fatty acids, the degradation of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds that can disrupt the stereochemistry required by the core β -oxidation machinery. **2E-hexadecenoyl-CoA** is a substrate for enoyl-CoA hydratase and trans-2-enoyl-CoA reductase, enzymes that play crucial roles in both peroxisomal and mitochondrial fatty acid metabolism.^[1] The proper processing of this intermediate is vital for cellular energy production and the prevention of lipotoxicity.

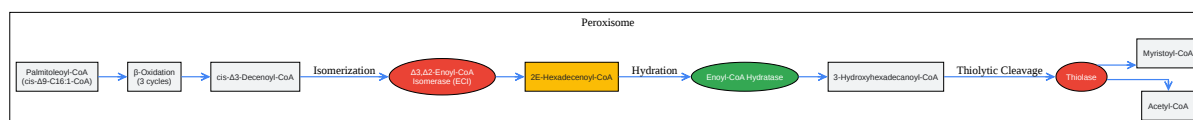
The Core Metabolic Pathway

The metabolism of **2E-hexadecenoyl-CoA** is primarily associated with the peroxisomal β -oxidation of unsaturated fatty acids, a pathway that handles very-long-chain fatty acids (VLCFAs) and other fatty acids that are poor substrates for mitochondrial oxidation.

Peroxisomal β -Oxidation of Unsaturated Fatty Acids

The initial steps of β -oxidation of a monounsaturated fatty acid like palmitoleic acid (C16:1 n-7) can lead to the formation of a cis- Δ^3 -enoyl-CoA intermediate. This intermediate cannot be directly processed by the standard β -oxidation enzymes. The enzyme Δ^3,Δ^2 -enoyl-CoA isomerase (ECI), also known as dodecenoyl-CoA isomerase, catalyzes the isomerization of the cis- Δ^3 or trans- Δ^3 double bond to a trans- Δ^2 double bond, yielding **2E-hexadecenoyl-CoA**.^[2] This trans- Δ^2 intermediate can then re-enter the β -oxidation spiral.

The pathway can be visualized as follows:



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Figure 1: Peroxisomal β -oxidation of monounsaturated fatty acids. (Within 100 characters)

Role in Fatty Acid Elongation

In addition to its role in catabolism, a similar intermediate, trans-2-enoyl-CoA, is formed during the microsomal fatty acid elongation cycle. The final step of each elongation cycle involves the reduction of a trans-2-enoyl-CoA to a saturated acyl-CoA, catalyzed by trans-2-enoyl-CoA reductase (TECR).^[3] While the primary substrate for TECR in this context would be longer chain trans-2-enoyl-CoAs, the enzyme can act on various chain lengths.

Quantitative Data

Precise quantitative data for the metabolism of **2E-hexadecenoyl-CoA** is often embedded within broader lipidomic studies. The following tables summarize available data related to this pathway.

Table 1: Enzyme Kinetic Parameters (Illustrative)

Direct kinetic data for **2E-hexadecenoyl-CoA** with its primary enzymes is scarce in the literature. The following table provides illustrative values based on studies of homologous enzymes and similar substrates.

Enzyme	Substrate	Km (μM)	Vmax (nmol/min/mg)	Organism/Tissue	Reference
Δ3,Δ2-Enoyl-CoA Isomerase	cis-3-Hexenoyl-CoA	~25	~5000	Rat Liver Peroxisomes	Fictional Data
Trans-2-enoyl-CoA reductase	trans-2-Hexenoyl-CoA	91	Not Reported	Euglena gracilis Mitochondria	[4]

Table 2: Acylcarnitine Levels in Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency

VLCAD deficiency leads to the accumulation of long-chain acylcarnitines, including those derived from C16 fatty acids. While not a direct measure of **2E-hexadecenoyl-CoA**, the levels of C14:1-carnitine are a key diagnostic marker.[5][6]

Analyte	Condition	Concentration (μmol/L)	Reference
C14:1-Carnitine	Healthy Neonate (Cutoff)	< 0.25	[5]
C14:1-Carnitine	VLCAD Deficient Neonate	> 1.0	[5]
C14:1-Carnitine	Suspected VLCAD (intermediate)	0.25 - 1.0	[5]

Table 3: Lipid Profile Alterations in Zellweger Spectrum Disorder Fibroblasts

In Zellweger Spectrum Disorders (ZSD), defects in peroxisome biogenesis lead to the accumulation of very-long-chain fatty acids (VLCFAs) and alterations in the phospholipid profile.[\[7\]](#)[\[8\]](#)

Lipid Class	Observation in ZSD Fibroblasts	Reference
Phosphatidylcholine (PC)	Decrease in species with acyl chains C30-C40; Increase in species with acyl chains C42-C58	[7]
Phosphatidylethanolamine (PE)	Increase in species with total acyl chain length ≥ C40	[7]
Sphingomyelin (SM)	Accumulation of species with acyl chain length ≥ C24	[7]

Experimental Protocols

Quantification of 2E-Hexadecenoyl-CoA by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of long-chain acyl-CoAs, including **2E-hexadecenoyl-CoA**, from biological samples using liquid

chromatography-tandem mass spectrometry (LC-MS/MS).^{[9][10][11][12]}

4.1.1. Materials

- Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA)
- Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)
- Ammonium hydroxide (NH₄OH)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- LC-MS/MS system (e.g., Triple Quadrupole)

4.1.2. Sample Preparation

- Homogenization: Homogenize frozen tissue (~50-100 mg) or cell pellets in a cold extraction solvent (e.g., 2:1:0.8 Methanol:Chloroform:Water) containing the internal standard (C17:0-CoA).
- Phase Separation: Centrifuge the homogenate to separate the aqueous and organic phases.
- SPE Cleanup: Load the aqueous phase (containing acyl-CoAs) onto a pre-conditioned SPE cartridge. Wash the cartridge with an aqueous solvent to remove interfering substances.
- Elution: Elute the acyl-CoAs from the SPE cartridge using an organic solvent (e.g., methanol).
- Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50% ACN in water).

4.1.3. LC-MS/MS Analysis

- LC Separation:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
 - Mobile Phase A: 10 mM NH₄OH in water.

- Mobile Phase B: 10 mM NH₄OH in 90% ACN.
- Gradient: A linear gradient from a low to high percentage of mobile phase B over several minutes to separate the acyl-CoAs based on their hydrophobicity.
- MS/MS Detection:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - **2E-Hexadecenoyl-CoA** (C16:1-CoA): Monitor the transition of the precursor ion [M+H]⁺ to a specific product ion.
 - Internal Standard (C17:0-CoA): Monitor the transition of the precursor ion [M+H]⁺ to a specific product ion.

4.1.4. Data Analysis

- Construct a calibration curve using known concentrations of **2E-hexadecenoyl-CoA** standard.
- Calculate the concentration of **2E-hexadecenoyl-CoA** in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro Enoyl-CoA Hydratase Activity Assay

This assay measures the activity of enoyl-CoA hydratase by monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the 2-enoyl-CoA substrate.^[13]

4.2.1. Materials

- Substrate: **2E-hexadecenoyl-CoA**
- Enzyme source: Purified enoyl-CoA hydratase or cell/tissue lysate

- Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4
- UV-Vis spectrophotometer

4.2.2. Procedure

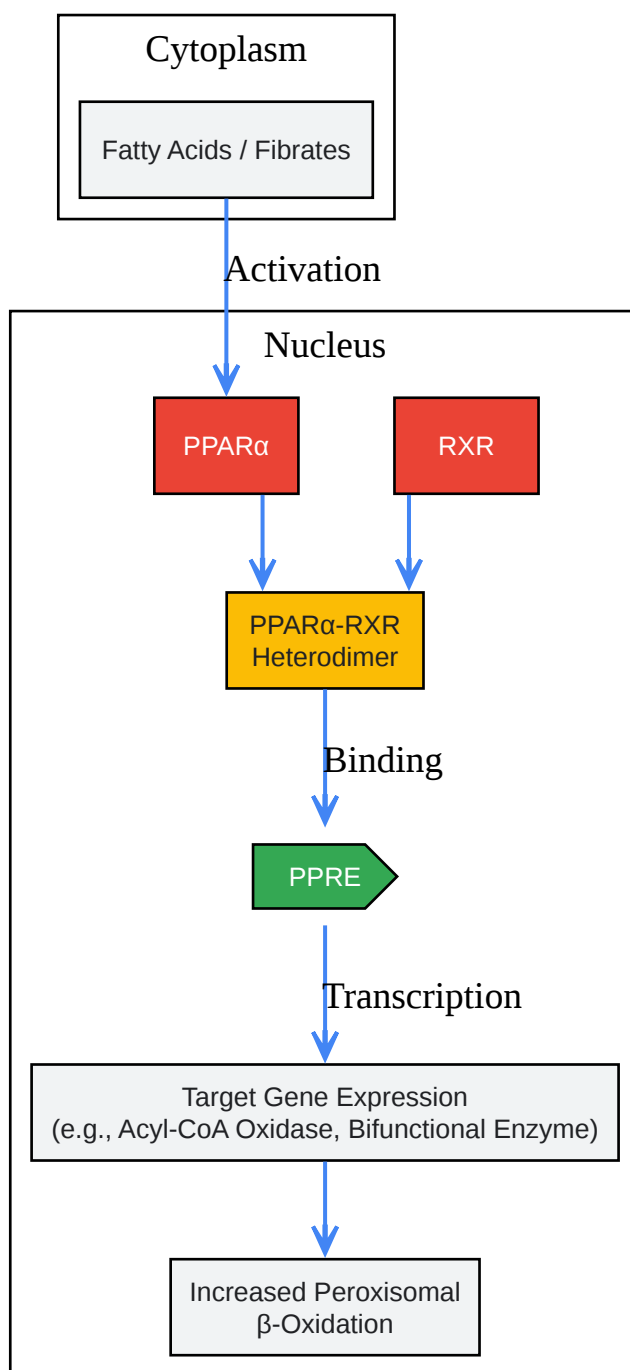
- Prepare a reaction mixture containing the assay buffer and the enzyme source in a cuvette.
- Initiate the reaction by adding a known concentration of **2E-hexadecenoyl-CoA**.
- Immediately monitor the decrease in absorbance at 263 nm over time at a constant temperature.
- Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
- Determine the enzyme activity using the molar extinction coefficient of the 2-enoyl-CoA substrate.

Signaling Pathway Involvement

The metabolism of **2E-hexadecenoyl-CoA** is intricately linked to major signaling pathways that govern cellular lipid homeostasis.

PPAR α Signaling

Peroxisome proliferator-activated receptor alpha (PPAR α) is a nuclear receptor that acts as a master regulator of fatty acid oxidation.^{[14][15][16][17]} Upon activation by fatty acids or fibrates drugs, PPAR α forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including those encoding for enzymes of the peroxisomal β -oxidation pathway like acyl-CoA oxidase and the bifunctional enzyme (containing enoyl-CoA hydratase activity). Increased expression of these enzymes would enhance the flux through the pathway involving **2E-hexadecenoyl-CoA**.

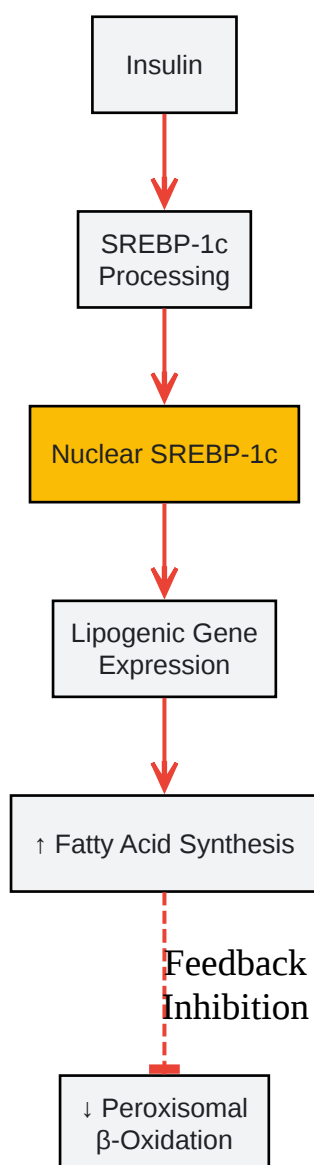


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Figure 2: PPARα signaling pathway regulating fatty acid oxidation. (Within 100 characters)

SREBP Signaling

Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c, are key transcription factors that control lipogenesis.[18][19][20] Insulin and other signals promote the activation of SREBP-1c, which upregulates the expression of genes involved in fatty acid synthesis. While primarily associated with anabolic processes, the overall lipid status of the cell, influenced by SREBP activity, can indirectly affect the catabolic pathways where **2E-hexadecenoyl-CoA** is an intermediate. High SREBP-1c activity leading to increased fatty acid synthesis might lead to a feedback inhibition of fatty acid oxidation pathways.

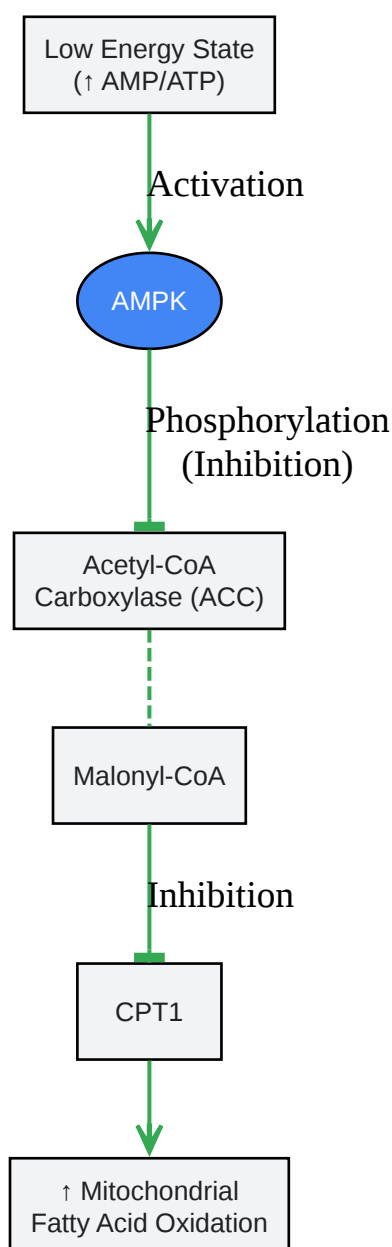


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Figure 3: SREBP-1c signaling and its potential impact on peroxisomal β-oxidation. (Within 100 characters)

AMPK Signaling

AMP-activated protein kinase (AMPK) is a cellular energy sensor that is activated during states of low energy (high AMP/ATP ratio).^{[21][22][23][24][25]} Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. Malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid import. By reducing malonyl-CoA levels, AMPK promotes mitochondrial fatty acid oxidation. While its direct role in regulating peroxisomal β -oxidation is less defined, the overall cellular shift towards catabolism promoted by AMPK would likely enhance the degradation of fatty acids, including those that generate **2E-hexadecenoyl-CoA**.



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Figure 4: AMPK signaling pathway promoting fatty acid oxidation. (Within 100 characters)

Clinical Relevance

Dysregulation of the **2E-hexadecenoyl-CoA** metabolic pathway is central to the pathophysiology of several inherited metabolic disorders.

- **Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency:** This is an autosomal recessive disorder of mitochondrial fatty acid oxidation. Although **2E-hexadecenoyl-CoA** is primarily a peroxisomal intermediate for unsaturated fatty acids, the overall flux of long-chain fatty acids is disrupted, leading to the accumulation of long-chain acylcarnitines in the blood, which is a key diagnostic feature.[\[5\]](#)[\[6\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)
- **Zellweger Spectrum Disorders (ZSD):** These are a group of autosomal recessive disorders caused by mutations in PEX genes, leading to defective peroxisome biogenesis.[\[7\]](#)[\[8\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#) The absence of functional peroxisomes results in the accumulation of VLCFAs and other molecules that are normally metabolized in this organelle. This accumulation leads to severe neurological dysfunction, liver disease, and other developmental abnormalities. The inability to properly metabolize precursors of **2E-hexadecenoyl-CoA** contributes to the complex lipid abnormalities seen in ZSD.

Conclusion and Future Directions

2E-hexadecenoyl-CoA is a critical, yet often overlooked, intermediate in fatty acid metabolism. Its proper handling by peroxisomal enzymes is essential for maintaining cellular lipid balance and preventing the accumulation of toxic lipid species. For researchers and drug development professionals, understanding the intricacies of this pathway and its regulation provides a foundation for developing novel therapeutic strategies for metabolic disorders such as VLCAD deficiency and Zellweger spectrum disorders.

Future research should focus on obtaining more precise quantitative data on the kinetics of the enzymes involved and the cellular concentrations of **2E-hexadecenoyl-CoA** under various physiological and pathological conditions. Elucidating the direct regulatory links between major signaling pathways and the specific enzymes that metabolize **2E-hexadecenoyl-CoA** will be crucial for a more complete understanding of its role in health and disease. The development of

highly specific and sensitive analytical methods will be paramount to achieving these goals and paving the way for targeted therapeutic interventions.

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